molecular formula C6H7BrN2 B183247 6-bromo-N-methylpyridin-2-amine CAS No. 89026-79-9

6-bromo-N-methylpyridin-2-amine

Cat. No. B183247
CAS RN: 89026-79-9
M. Wt: 187.04 g/mol
InChI Key: LYEPZCPAEZKSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2 . It has a molecular weight of 187.04 g/mol . It is also known by other names such as 6-BROMO-2-METHYLAMINOPYRIDINE and MFCD09261221 .


Synthesis Analysis

The synthesis of 6-bromo-N-methylpyridin-2-amine can be achieved via a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Molecular Structure Analysis

The InChI code for 6-bromo-N-methylpyridin-2-amine is 1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) . The canonical SMILES structure is CNC1=NC(=CC=C1)Br .


Chemical Reactions Analysis

6-bromo-N-methylpyridin-2-amine is a versatile organic compound that is widely used in scientific research . It serves as a flexible reagent in numerous chemical reactions, particularly in the synthesis of diverse pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-bromo-N-methylpyridin-2-amine include a molecular weight of 187.04 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 185.97926 g/mol . It has a topological polar surface area of 24.9 Ų .

Scientific Research Applications

  • Synthesis of Ethyl 5-Methylimidazo[1,2-a]Pyridine-2-Carboxylate : 6-bromo-N-methylpyridin-2-amine is used in the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which has implications in medicinal chemistry and organic synthesis (Yao et al., 2010).

  • Pharmaceutical and Chemical Intermediates : It acts as an important intermediate in pharmaceutical and chemical industries. The synthesis of 2-amino-6-bromopyridine from 6-methylpyridin-2-amine is a critical step in producing various derivatives used in these sectors (Liang, 2010).

  • Suzuki Cross-Coupling Reaction : 6-bromo-N-methylpyridin-2-amine is used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These derivatives have potential applications in liquid crystals and biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

  • Formation of 2-Aminopyridines : It is used in reactions to selectively yield 6-bromopyridine-2-amines, which are then used as substrates for C-C cross-coupling reactions. This process is significant in the synthesis of bioactive natural products and organic materials (Bolliger et al., 2011).

  • Anthrapyridone Synthesis : In the field of heterocyclic chemistry, 6-bromo-N-methylpyridin-2-amine reacts with phosphorus pentachloride to form 2,6-dichloroanthrapyridine, which is further used to produce various derivatives of anthrapyridine (Popov et al., 1971).

  • Iminopyridine Ligands Synthesis : It is used in the preparation of sterically demanding iminopyridine ligands. These ligands are synthesized through a two-step process involving condensation and Kumada-type coupling, and have applications in ethylene polymerization and oligomerization (Irrgang et al., 2007).

  • Formation of Aminals via Pummerer Rearrangement : In organic synthesis, 6-bromo-N-methylpyridin-2-amine is involved in the formation of aminals through the Pummerer rearrangement, a reaction significant in the synthesis of complex organic compounds (Rakhit et al., 1979).

  • Synthesis of Amino-Bridged Bipyridine Ligands : It is used in the synthesis of amino-bridged bipyridine ligands for lanthanide coordination chemistry. These ligands show interesting luminescence properties and are relevant in bioimaging and sensing applications (Mameri et al., 2003).

Safety And Hazards

The safety information for 6-bromo-N-methylpyridin-2-amine indicates that it should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C . The compound is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it comes into contact with the eyes .

Future Directions

6-bromo-N-methylpyridin-2-amine is a key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . This suggests potential future directions in the development of new therapeutic agents, particularly in the field of cancer research.

properties

IUPAC Name

6-bromo-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEPZCPAEZKSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541646
Record name 6-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-methylpyridin-2-amine

CAS RN

89026-79-9
Record name 6-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-N-methylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

NaH (150 mg, 3.80 mmol, 60%) was added to a solution of 6-bromo-pyridin-2-ylamine (300 mg, 1.73 mmol) in DMF at 0° C. followed by iodomethane (3.47 mL, 6.94 mmol). The reaction mixture was stirred for 1 hour at room temperature and was quenched with water. The aqueous phase was extracted with Et2O. The organic phase was washed with water, brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 95:5) to yield 90 mg (0.48 mmol, 28%) of (6-bromo-pyridin-2-yl)-methyl-amine.
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.47 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

30 g (0.13 mol) of 2,6-dibromopyridine are added to a solution of 225 ml (2.39 mol) of methylamine in ethanol (33% by weight, Aldrich) precooled to 0° C. The reaction is heated at 80° C. with stirring for 20 hours, in a glass system equipped with a manometer. The reaction is monitored by TLC control. The reaction medium is cooled to 0° C. and the assembly is opened. The slightly brown solution thus obtained is concentrated under vacuum to a volume of 60 ml, and water (240 ml) is then added, followed by addition of aqueous sodium carbonate solution (2N, 240 ml). The beige-coloured precipitate formed is filtered off, washed with water and dissolved in dichloromethane (200 ml). The solution is dried over magnesium sulfate and the solvent is evaporated off. The addition of heptane allows the precipitation of 17.5 g (74%) of 6-methylamino-2-bromopyridine in the form of a beige-coloured powder.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Add a 2; M solution of methylamine in tetrahydrofuran (33.6; mL, 67.12; mmol) to 2,6-dibromopyridine (5.3; g, 22.37; mmol) and heat overnight at 110° C. in a sealed tube. Concentrate and purify by silica gel chromatography, gradient eluting from 0:100; to 20:80; ethyl acetate:iso-hexane to give the title compound (0.345; g, 8%) as a pale yellow oil which crystallizes on standing. MS (m/z): 185,187; (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-N-methylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-bromo-N-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-bromo-N-methylpyridin-2-amine
Reactant of Route 5
6-bromo-N-methylpyridin-2-amine
Reactant of Route 6
6-bromo-N-methylpyridin-2-amine

Citations

For This Compound
4
Citations
JL Bolliger, M Oberholzer… - Advanced Synthesis & …, 2011 - Wiley Online Library
… -2-amines, such as aliphatic ethyl 1-(6-bromopyridin-2-yl)-4-methylpiperazine, ethyl 1-(6-bromopyridin-2-yl)piperidine-3-carboxylate, N-benzyl-6-bromo-N-methylpyridin-2-amine, as …
Number of citations: 46 onlinelibrary.wiley.com
JL Bolliger, CM Frech - Tetrahedron, 2009 - Elsevier
A simple and reliable reaction protocol for the clean, fast, and high-yielding synthesis of various N-arylated amines derived from reactions of aryl halides with various (also sterically …
Number of citations: 68 www.sciencedirect.com
N German, AM Decker, BP Gilmour… - Journal of medicinal …, 2014 - ACS Publications
The recent discovery of allosteric modulators of the CB1 receptor including PSNCBAM-1 (4) has generated significant interest in CB1 receptor allosteric modulation. Here in the first …
Number of citations: 45 pubs.acs.org
MWD Perry, K Bjorhall, P Bold, M Brulls… - Journal of Medicinal …, 2021 - ACS Publications
Starting from our previously described PI3Kγ inhibitors, we describe the exploration of structure–activity relationships that led to the discovery of highly potent dual PI3Kγδ inhibitors. We …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.